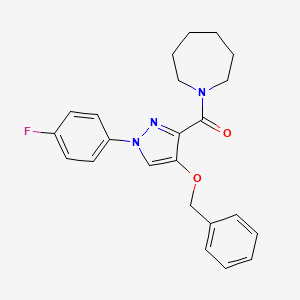
azepan-1-yl(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepan-1-yl(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is synthesized through a specific method and has unique biochemical and physiological effects that make it a promising candidate for future research.
Wirkmechanismus
The mechanism of action of azepan-1-yl(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone is not fully understood, but it is believed to interact with specific receptors in the body. This interaction can lead to changes in cellular signaling pathways, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and induce apoptosis. Additionally, this compound has also been shown to have anti-inflammatory properties and can reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using azepan-1-yl(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone in lab experiments is its unique chemical properties, which make it a promising candidate for the development of new drugs and materials. However, the limitations of this compound include its low solubility in water, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving azepan-1-yl(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone. One area of research is in the development of new drugs for the treatment of cancer and inflammatory diseases. Additionally, this compound can also be used in the development of new materials and catalysts for various applications. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesemethoden
The synthesis of azepan-1-yl(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone involves a series of chemical reactions that require specific reagents and conditions. The process involves the condensation of 4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-amine with 6-bromo-2-oxo-2H-chromene-3-carbaldehyde in the presence of a base. The resulting product is then subjected to a series of purification steps to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Azepan-1-yl(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazol-3-yl)methanone has potential applications in various fields of scientific research. One of the primary areas of research is in the field of medicinal chemistry, where this compound can be used as a lead compound for the development of new drugs. Additionally, this compound can also be used in the development of new materials and catalysts due to its unique chemical properties.
Eigenschaften
IUPAC Name |
azepan-1-yl-[1-(4-fluorophenyl)-4-phenylmethoxypyrazol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2/c24-19-10-12-20(13-11-19)27-16-21(29-17-18-8-4-3-5-9-18)22(25-27)23(28)26-14-6-1-2-7-15-26/h3-5,8-13,16H,1-2,6-7,14-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBIAAIITNQFQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN(C=C2OCC3=CC=CC=C3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


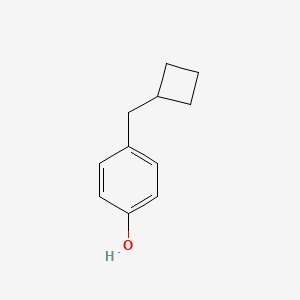
![2-(3,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2660419.png)
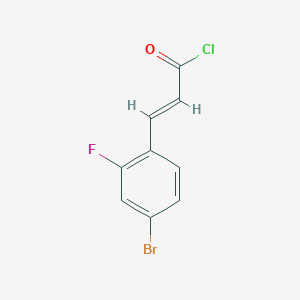


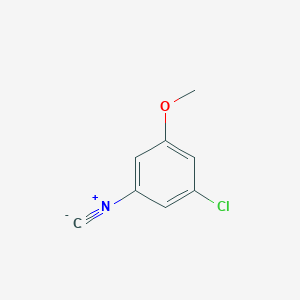
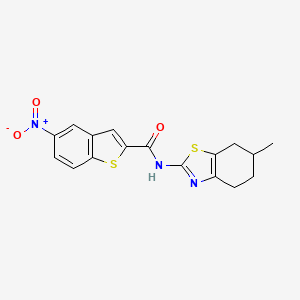


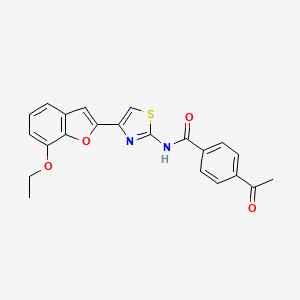
![2-Cyclopropyl-4H-thieno[2,3-c]pyrrol-6(5H)-one](/img/structure/B2660434.png)
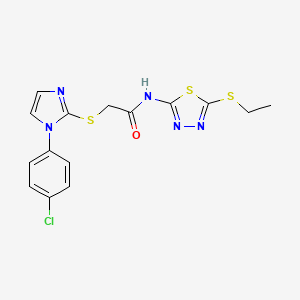
![3-(Dimethylaminomethylideneamino)-4-methoxy-2-thieno[2,3-b]pyridinecarboxylic acid ethyl ester](/img/structure/B2660438.png)